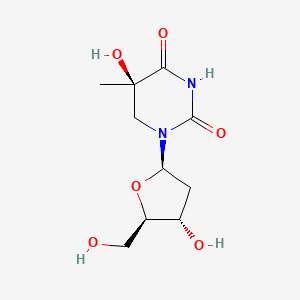
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide is a complex organic compound characterized by multiple chlorine atoms and phenylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide typically involves multi-step organic reactions The process begins with the preparation of the dichlorophenylthio intermediates, followed by their coupling with a propyl chain
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of reactors for controlled temperature and pressure conditions. The process would also require purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Bis(3,5-dichlorophenyl)propyl)-4-methylpiperazinoacetamide
- N-(2,3-Bis(4-chlorophenylthio)propyl)-4-methylpiperazinoacetamide
- N-(2,3-Bis(3,5-dichlorophenylthio)propyl)-4-methylpiperazinoacetamide
Uniqueness
N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide is unique due to the presence of multiple chlorine atoms and phenylthio groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
79332-45-9 |
|---|---|
Molekularformel |
C34H31Cl6N3OS2 |
Molekulargewicht |
774.5 g/mol |
IUPAC-Name |
N-[2,3-bis[3,5-dichloro-2-(4-chlorophenyl)sulfanylphenyl]propyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C34H31Cl6N3OS2/c1-42-10-12-43(13-11-42)20-32(44)41-19-22(29-16-26(38)18-31(40)34(29)46-28-8-4-24(36)5-9-28)14-21-15-25(37)17-30(39)33(21)45-27-6-2-23(35)3-7-27/h2-9,15-18,22H,10-14,19-20H2,1H3,(H,41,44) |
InChI-Schlüssel |
PKAOLUFRCATSER-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)NCC(CC2=C(C(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Cl)C4=C(C(=CC(=C4)Cl)Cl)SC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



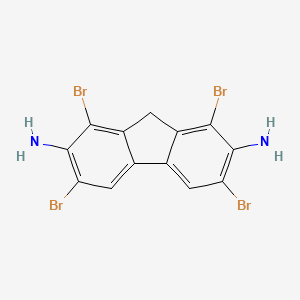

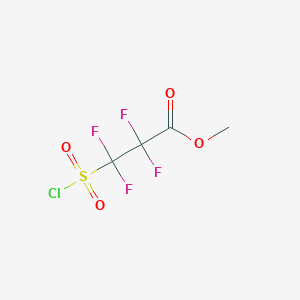


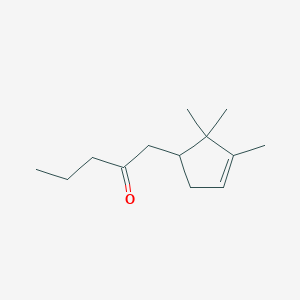
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

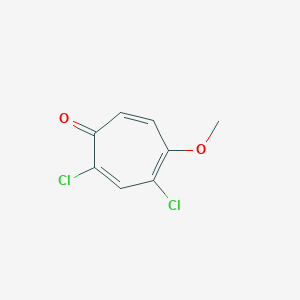
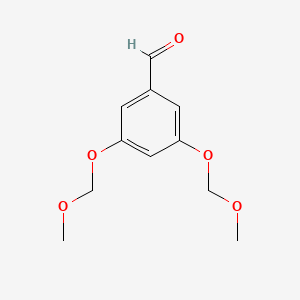
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
